

# An In-depth Technical Guide to the Structure and Bonding of Benzyltrimethylammonium Tribromide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Benzyltrimethylammonium tribromide*

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## Introduction

**Benzyltrimethylammonium tribromide**, with the chemical formula  $[\text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)_3]\text{Br}_3$ , is a quaternary ammonium polyhalide. It serves as a solid, stable, and easy-to-handle source of bromine, making it a valuable reagent in organic synthesis, particularly for bromination reactions where the use of liquid bromine is impractical or hazardous.[1] This guide provides a detailed examination of the structure and bonding of **benzyltrimethylammonium tribromide**, compiled from available spectroscopic and crystallographic data, alongside relevant experimental protocols.

## Molecular Structure and Bonding

While a complete single-crystal X-ray diffraction study for **benzyltrimethylammonium tribromide** is not publicly available, a comprehensive understanding of its structure can be built from the analysis of its constituent ions: the benzyltrimethylammonium cation  $[\text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)_3]^+$  and the tribromide anion  $(\text{Br}_3^-)$ .

## The Benzyltrimethylammonium Cation

The structure of the benzyltrimethylammonium cation is well-characterized through X-ray crystallography of its simpler halide salts, such as benzyltrimethylammonium bromide. The central nitrogen atom is bonded to three methyl groups and one benzyl group in a tetrahedral geometry.

The key structural features of the cation are:

- **Tetrahedral Nitrogen Center:** The coordination around the quaternary nitrogen atom is approximately tetrahedral.
- **Planar Benzyl Group:** The phenyl ring of the benzyl group is planar.
- **Conformation:** The orientation of the benzyl group relative to the trimethylammonium headgroup can vary, but it generally adopts a staggered conformation to minimize steric hindrance.

## The Tribromide Anion

The tribromide anion ( $\text{Br}_3^-$ ) is a linear or nearly linear triatomic species. The bonding in the tribromide anion is a classic example of a three-center, four-electron bond. The central bromine atom is formally neutral, while the terminal bromine atoms each bear a formal charge of  $-1/2$ . The Br-Br bond lengths in the tribromide anion are typically longer than the Br-Br bond in molecular bromine ( $\text{Br}_2$ ), and they can be symmetric or asymmetric depending on the crystal packing and the nature of the counter-ion.

## Physicochemical Properties

**Benzyltrimethylammonium tribromide** is a yellow to orange crystalline solid.<sup>[2]</sup> It is hygroscopic and sensitive to light.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>16</sub> Br <sub>3</sub> N	[3]
Molecular Weight	389.96 g/mol	[3]
Melting Point	100-103 °C	[2]
Appearance	Light yellow to brown powder/crystal	[2]
Solubility	Slightly soluble in DMSO and Methanol	[4]

## Vibrational Spectroscopy

The vibrational spectrum of **benzyltrimethylammonium tribromide** is a composite of the vibrational modes of the benzyltrimethylammonium cation and the tribromide anion.

### Expected Vibrational Modes

Wavenumber (cm <sup>-1</sup> )	Assignment	Ion
~3000	C-H stretching (aromatic and aliphatic)	Cation
~1600, ~1480, ~1450	C=C stretching (aromatic ring)	Cation
~1400	CH <sub>2</sub> scissoring	Cation
~970	C-N stretching	Cation
~760	CH <sub>3</sub> rocking	Cation
~170 (symmetric stretch)	Br-Br stretching	Anion
~200 (asymmetric stretch)	Br-Br stretching	Anion

Note: The exact positions of the peaks can vary depending on the crystalline environment.

## Experimental Protocols

## Synthesis of Benzyltrimethylammonium Tribromide

A common method for the synthesis of **benzyltrimethylammonium tribromide** involves the reaction of benzyltrimethylammonium chloride with sodium bromate and hydrobromic acid in an aqueous solution.<sup>[4]</sup>

Materials:

- Benzyltrimethylammonium chloride
- Sodium bromate ( $\text{NaBrO}_3$ )
- Hydrobromic acid ( $\text{HBr}$ , 48%)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Water

Procedure:

- Dissolve benzyltrimethylammonium chloride in water.
- Separately, prepare a solution of sodium bromate in water.
- Cool the benzyltrimethylammonium chloride solution in an ice bath.
- Slowly add the sodium bromate solution to the cooled benzyltrimethylammonium chloride solution with stirring.
- Slowly add hydrobromic acid to the mixture. An orange precipitate of **benzyltrimethylammonium tribromide** will form.
- Continue stirring for a designated period to ensure complete reaction.
- Collect the precipitate by vacuum filtration and wash with cold water.
- The crude product can be recrystallized from a suitable solvent system, such as a dichloromethane-methanol mixture.<sup>[1]</sup>

## FT-IR Spectroscopy

### Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer equipped with a KBr beam splitter and a DTGS detector.

### Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount of the **benzyltrimethylammonium tribromide** sample with anhydrous potassium bromide (KBr) in an agate mortar. The sample concentration should be approximately 1% by weight.
- Transfer the resulting powder into a pellet-forming die.
- Press the powder under high pressure to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.

### Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Record the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

## Raman Spectroscopy

### Instrumentation:

- A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm diode laser) and a CCD detector.

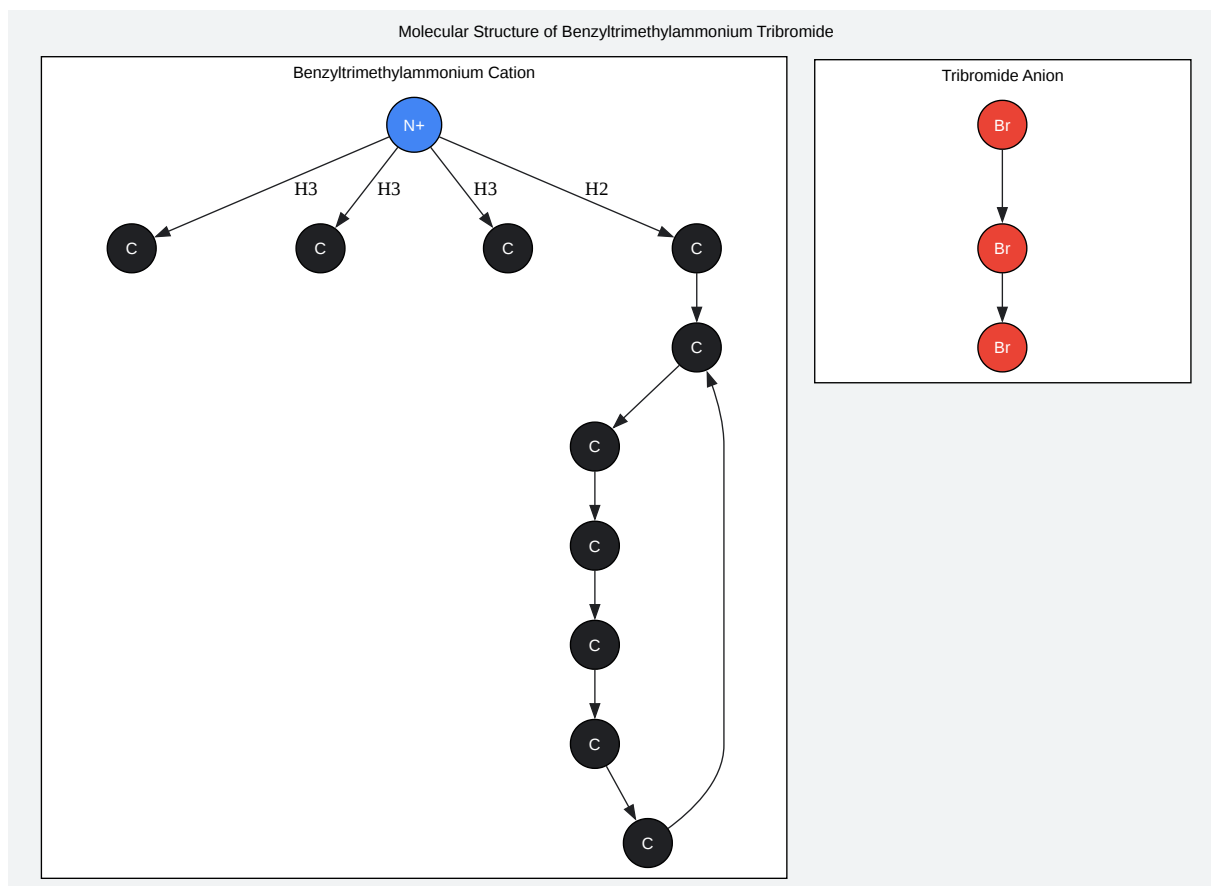
### Sample Preparation:

- Place a small amount of the crystalline **benzyltrimethylammonium tribromide** sample onto a microscope slide or into a capillary tube.

**Data Acquisition:**

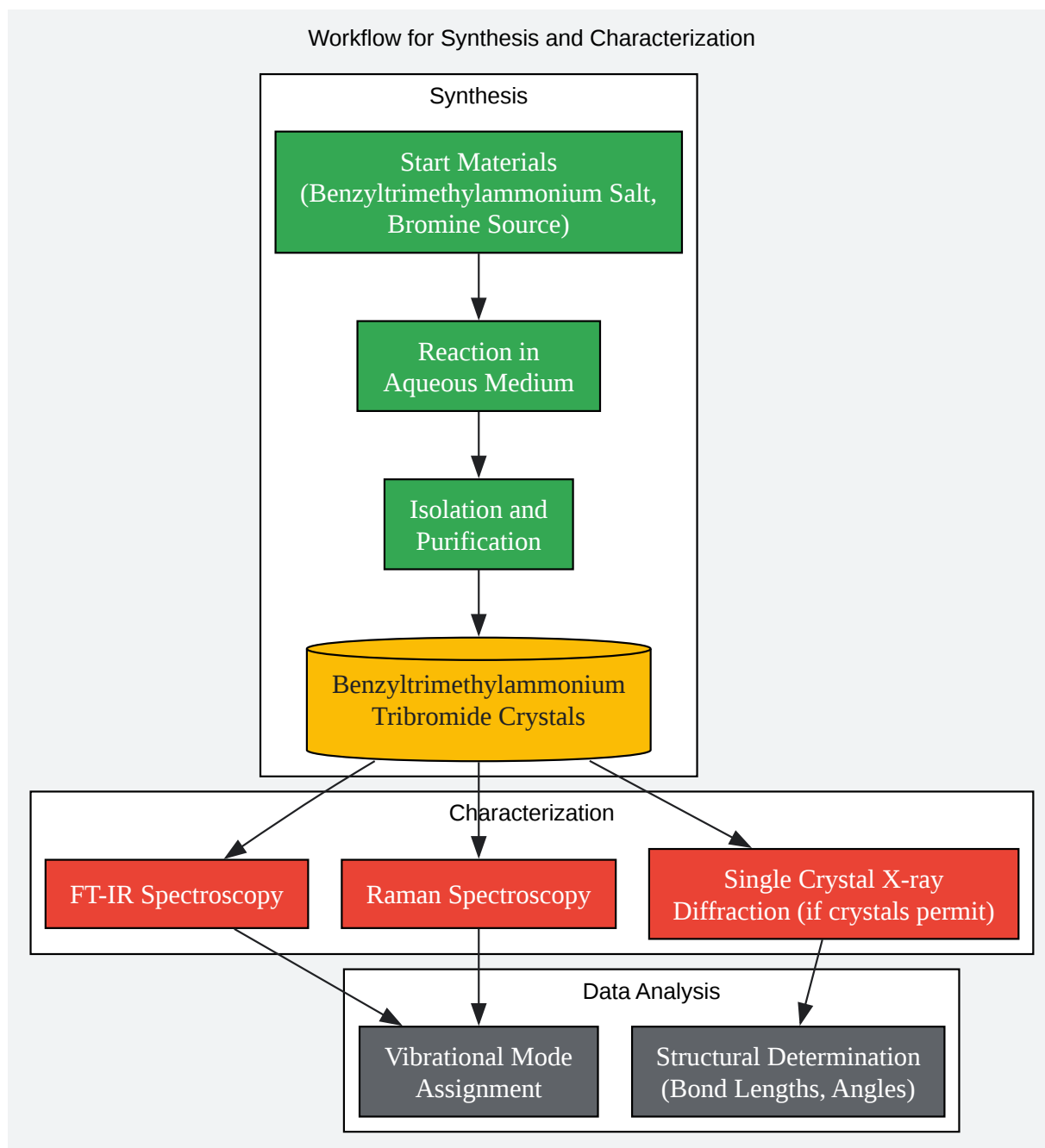
- Focus the laser beam onto the sample.
- Acquire the Raman spectrum over a suitable spectral range (e.g., 100-3200  $\text{cm}^{-1}$ ) with an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio.

## Visualizations



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Caption: Molecular structure of the Benzyltrimethylammonium and Tribromide ions.



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Caption: Logical workflow for the synthesis and characterization of **Benzyltrimethylammonium Tribromide**.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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